Home > Products > Screening Compounds P133228 > methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate -

methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate

Catalog Number: EVT-4077127
CAS Number:
Molecular Formula: C20H18BrNO2
Molecular Weight: 384.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinoline, commonly known as G15, is a synthetic compound classified as a selective antagonist of GPER. [] This receptor, previously known as GPR30, is a membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signaling. [] G15 plays a crucial role in scientific research by allowing investigators to selectively block GPER activity, thus dissecting the specific roles of GPER from those of classical estrogen receptors (ERα and ERβ) in various physiological and pathological processes. [, , , , , ]

Mechanism of Action

G15 acts as a selective antagonist of GPER. [] While the precise molecular mechanism of antagonism is not described in the abstracts, it is likely that G15 binds to the GPER binding site, preventing the binding and activation of the receptor by its natural ligand, 17β-estradiol, or other GPER agonists. []

Applications
  • Cardiovascular Research: G15 was used to dissect the role of GPER in estrogen-mediated vasodilation in rat mesenteric microvessels. [] Results showed that G15 blocked the vasodilatory effects induced by the GPER agonist G1, confirming GPER's role in this process.
  • Pain Research: G15 administration into the rostral anterior cingulate cortex (rACC) of rats blocked pain-related aversion, suggesting GPER in the rACC contributes to the affective component of pain. []
  • Endocrine Research: G15 was employed to investigate the role of GPER in aldosterone synthesis in human adrenocortical cells. [] Blocking GPER with G15 abrogated the stimulatory effect of estrogen on aldosterone production, suggesting GPER as a potential target for regulating aldosterone levels.
  • Cancer Research: G15 was utilized in studies exploring the potential of GPER as a therapeutic target in multiple myeloma and Waldenström macroglobulinemia. [, ] Results showed that G15 could modulate cell survival and potentially enhance the efficacy of existing therapies.

Compound Description: G1 is a selective agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30 [, ]. It has been shown to exhibit potent anti-tumor activity in multiple myeloma and Waldenström macroglobulinemia cell lines, inducing apoptosis and synergizing with other anti-cancer agents like bortezomib and ibrutinib [, ].

Compound Description: G15 acts as a selective antagonist for GPER [, , , ]. It has been demonstrated to block the effects of GPER agonists, including G1, in various studies. For example, G15 blocked the G1-induced reduction in cell viability and the increase in aldosterone synthesis [, , , ].

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP functions as a selective antagonist for the estrogen receptor β (ERβ) []. Research indicates that administering PHTPP into the rostral anterior cingulate cortex effectively blocks pain-related aversion in rats []. This suggests a role for ERβ in mediating the affective component of pain [].

Relevance: Although PHTPP possesses a different structure from methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate, its relevance stems from its activity as an ERβ antagonist. This connection arises because the research paper that discusses PHTPP also investigates the role of other estrogen receptor subtypes, including GPER, which is targeted by compounds structurally similar to the target compound []. This highlights the research interest in understanding how different estrogen receptor subtypes, and their respective ligands, influence various physiological processes, including pain perception.

2,3-bis(4-hydroxyphenyl)-propionitrile (DPN)

Compound Description: DPN acts as an agonist of ERβ [, ]. Studies demonstrate that administering DPN into the rostral anterior cingulate cortex induces conditioned place avoidance in rodents without impacting their mechanical or thermal sensitivity, suggesting a role in pain-related aversion []. Additionally, DPN has been shown to induce vasodilation in various blood vessels, particularly abdominal arteries, primarily by inhibiting calcium entry into vascular smooth muscle cells [].

Relevance: The relevance of DPN to methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate lies in their shared connection to estrogen receptor modulation. While they target different estrogen receptor subtypes (DPN for ERβ and the target compound potentially for GPER), both are studied within the context of understanding how estrogen signaling pathways influence physiological processes like pain and vascular function [, ]. This highlights the broader research interest in developing compounds that can selectively modulate estrogen receptor activity for therapeutic benefit.

Properties

Product Name

methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate

IUPAC Name

methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C20H18BrNO2/c1-24-20(23)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(21)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3

InChI Key

MAPLJDVVHBOMAU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.